![molecular formula C14H19NO3 B1325813 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951893-04-2](/img/structure/B1325813.png)

5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

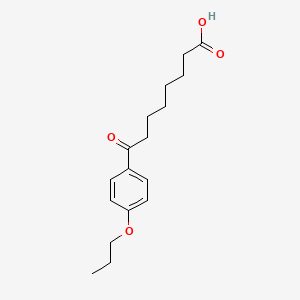

The compound is an organic molecule with a dimethylamino group attached to a phenyl ring, which is further attached to a 3-methyl-5-oxovaleric acid group .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the dimethylamino group can participate in various reactions involving nitrogen.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(Dimethylamino)phenylboronic acid has a molecular weight of 165.00 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid and its derivatives have been utilized in various chemical synthesis and reaction studies. For example, the base-catalyzed cyclization of certain esters leads to the formation of 4-aminomethyl-2-buten-4-olides and related compounds, highlighting the role of the dimethylamino group in isomerization and cyclization reactions (Kukharev, Tishchenko, & Tyvorskii, 1987). Similarly, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline demonstrates the compound's involvement in complex organic synthesis processes, including the transformation of stable benzoins and the preparation of enantiomerically pure compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985).

Sensing and Capture Applications

In the field of sensing, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been explored for their selective and sensitive fluorescence quenching properties, particularly in the detection of picric acid. Such compounds demonstrate high selectivity due to multiple hydrogen bonds, π–π interactions, and electrostatic interactions, underlining their potential as fluorescent chemo-sensors (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Polymer and Material Science

The compound and its related derivatives find applications in polymer and material science, where they contribute to the synthesis of polymers with specific properties. For instance, phenylacetylenes bearing amino groups, including dimethylamino variants, have been polymerized to study their solubility, induced circular dichroism, and potential for chirality assignment of carboxylic acids. This showcases the versatility of dimethylamino-substituted compounds in creating polymers for stereoselective applications (Yashima, Maeda, Matsushima, & Okamato, 1997).

Catalysis

In catalysis research, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been evaluated for their role in enhancing the cycloaddition of oxiranes and isocyanates. The study of tetraarylstibonium cations, including those with dimethylamino groups, highlights the impact of substituents on the catalyst's selectivity and reactivity, providing insights into the design of more efficient catalysts (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[4-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)11-4-6-12(7-5-11)15(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNQRRQNYLYJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)N(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)

![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)

![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)